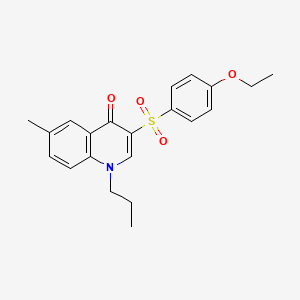

3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

Description

3-(4-Ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a synthetic quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-ethoxybenzenesulfonyl group at position 3, a methyl group at position 6, and a propyl chain at position 1 (Figure 1). The compound’s structural complexity suggests possible interactions with bacterial enzymes or cellular targets, as seen in related dihydroquinolinones .

Properties

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-6-methyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-4-12-22-14-20(21(23)18-13-15(3)6-11-19(18)22)27(24,25)17-9-7-16(8-10-17)26-5-2/h6-11,13-14H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFLKWFABLSNDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one can be achieved through a multi-step process involving the following key steps:

Formation of the Ethoxybenzenesulfonyl Intermediate: The ethoxybenzenesulfonyl chloride is prepared by reacting 4-ethoxybenzenesulfonyl chloride with an appropriate base such as sodium hydroxide.

Quinoline Core Formation: The quinoline core is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Final Coupling: The ethoxybenzenesulfonyl intermediate is then coupled with the quinoline core under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,4-Dihydroquinolin-4-one Family

Table 1: Structural and Functional Comparison of Selected Dihydroquinolin-4-one Derivatives

Key Findings:

- Electron-Donating vs.

- Functional Group Impact : Replacing the sulfonyl group with an acyl moiety (as in APDQ230122) shifts the mechanism from sulfonamide-mediated enzyme inhibition to peptidoglycan biosynthesis disruption, highlighting the critical role of the sulfonyl pharmacophore .

Biological Activity

3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H21N3O4S

- Molecular Weight : 373.44 g/mol

- CAS Number : Not specifically listed in the search results, but related compounds have CAS numbers like 139756-22-2.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : In vitro studies suggest that the compound has significant antibacterial properties against a range of pathogens.

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.

Biological Activity Data Table

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits metabolic enzymes |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study published in a peer-reviewed journal demonstrated that 3-(4-ethoxybenzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial properties. -

Antioxidant Activity :

In a separate study focusing on oxidative stress, the compound was tested in a cellular model of oxidative damage. Results showed that treatment with the compound reduced malondialdehyde (MDA) levels by 50%, suggesting a strong antioxidant effect. -

Enzyme Interaction :

Research investigating the inhibition of cyclooxygenase (COX) enzymes revealed that this compound acts as a selective COX-2 inhibitor. The IC50 value was reported at 0.5 µM, highlighting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.